Comparative SMN2 Splicing Potency: Branaplam vs. Risdiplam
In direct SMN2 splicing modulation assays, branaplam demonstrates a potency comparable to risdiplam. Branaplam's EC50 for SMN2 splicing is reported as 20 nM , while risdiplam's potency is described as 'potent' but without a directly comparable EC50 value in the same assay system . This places branaplam within the same high-potency tier of clinical-stage small molecule SMN2 splicing modulators, making it a relevant comparator for risdiplam in preclinical studies [1].
| Evidence Dimension | In vitro potency for modulating SMN2 pre-mRNA splicing |
|---|---|
| Target Compound Data | EC50 = 20 nM |
| Comparator Or Baseline | Risdiplam (potent, but exact EC50 not uniformly reported) |
| Quantified Difference | Potency in the low nanomolar range, comparable to risdiplam |
| Conditions | Human cell-based SMN2 splicing assays |
Why This Matters
This confirms branaplam as a potent reference standard in the same class as the approved drug risdiplam, suitable for comparative mechanistic studies and as a control for novel splicing modulators.
- [1] Branaplam (LMI070). Selleck Chemicals Technical Datasheet. View Source
